2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
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Overview
Description
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is an organic compound that features a quinazoline core substituted with a 2-chlorophenyl group and a 2-(methylsulfanyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the 2-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable quinazoline derivative reacts with 2-chlorophenyl halides in the presence of a base such as potassium carbonate.
Addition of the 2-(Methylsulfanyl) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The 2-chlorophenyl and 2-(methylsulfanyl) groups can enhance the binding affinity and specificity of the compound towards its targets. Pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl 4-quinazolinyl sulfide: Lacks the 2-(methylsulfanyl) group, which may affect its reactivity and biological activity.
2-Methylsulfanyl 4-quinazolinyl sulfide: Lacks the 2-chlorophenyl group, which may influence its chemical properties and applications.
4-Quinazolinyl sulfide derivatives:
Uniqueness
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to the presence of both the 2-chlorophenyl and 2-(methylsulfanyl) groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWIKPDBVCGJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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